4-[(tert-Butyldimethylsilyl)oxy]but-2-enenitrile
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Overview
Description
4-[(tert-Butyldimethylsilyl)oxy]but-2-enenitrile is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a but-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]but-2-enenitrile typically involves the reaction of a suitable precursor with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The tert-butyl(dimethyl)silyl group is introduced to protect the hydroxyl group during subsequent reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butyldimethylsilyl)oxy]but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄
Reducing agents: LiAlH₄, NaBH₄
Substitution agents: TBAF in THF
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
4-[(tert-Butyldimethylsilyl)oxy]but-2-enenitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(tert-Butyldimethylsilyl)oxy]but-2-enenitrile involves its ability to protect hydroxyl groups during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted side reactions and ensuring selective transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
4-[(tert-Butyldimethylsilyl)oxy]but-2-enenitrile is unique due to its specific structural features, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as a protecting group for hydroxyl functionalities sets it apart from other similar compounds .
Properties
IUPAC Name |
(E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7H,9H2,1-5H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNMNLVBXVUNTM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC/C=C/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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